molecular formula C6H8N2O3 B1588465 2,5-Dimethoxypyrimidin-4(3H)-one CAS No. 370103-23-4

2,5-Dimethoxypyrimidin-4(3H)-one

Cat. No. B1588465
M. Wt: 156.14 g/mol
InChI Key: JEARLRMCZMBVFC-UHFFFAOYSA-N
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Description

2,5-Dimethoxypyrimidin-4(3H)-one, commonly referred to as DMPO, is a heterocyclic organic compound with a variety of applications in both scientific research and industry. It is a colorless, crystalline solid with a melting point of 161-162°C, and a boiling point of 225°C. DMPO is an important intermediate in the synthesis of a variety of compounds such as pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in various reactions.

Scientific Research Applications

Quadruply Hydrogen Bonded Dimers

2-Ureido-4[1H]-pyrimidinones, structurally related to 2,5-Dimethoxypyrimidin-4(3H)-one, have been shown to form highly stable dimers through a quadruple hydrogen bond array. These dimers demonstrate significant stability across various solvents, indicating potential applications in the development of supramolecular assemblies and materials engineering due to their predictable and robust bonding patterns (Söntjens et al., 2000).

Vascular-Targeting and Anti-Angiogenic Agents

Compounds with the thieno[2,3-d]pyrimidin-4(3H)-one scaffold, similar to 2,5-Dimethoxypyrimidin-4(3H)-one, have been synthesized and evaluated for their potential as anticancer drugs. These compounds exhibit significant cytotoxicity against various cancer cell lines, indicating their potential use in developing new cancer therapies (Gold et al., 2020).

Inhibitors of Human Dihydroorotate Dehydrogenase

Pyrimidin-4(3H)-one derivatives have been identified as potent inhibitors of the human dihydroorotate dehydrogenase (DHODH), an enzyme critical in the de novo pyrimidine biosynthesis pathway. These inhibitors demonstrate notable antiviral properties, suggesting their potential application in treating viral infections (Munier-Lehmann et al., 2015).

Microwave-Assisted Synthesis of Antiproliferative Compounds

A study utilizing 2,4-dimethoxypyrimidine, a compound related to 2,5-Dimethoxypyrimidin-4(3H)-one, demonstrated the efficient microwave-assisted synthesis of tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones with notable antiproliferative activity. This method highlights the potential of pyrimidin-4(3H)-one derivatives in the development of new anticancer agents (Patel et al., 2022).

Analgesic and Anti-inflammatory Agents

The synthesis of 2-mercapto-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones, a class structurally related to 2,5-Dimethoxypyrimidin-4(3H)-one, demonstrated significant analgesic and anti-inflammatory activities. These findings suggest the potential therapeutic applications of pyrimidin-4(3H)-one derivatives in pain and inflammation management (Alagarsamy et al., 2007).

properties

IUPAC Name

2,5-dimethoxy-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-10-4-3-7-6(11-2)8-5(4)9/h3H,1-2H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEARLRMCZMBVFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(NC1=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70433088
Record name 2,5-Dimethoxypyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethoxypyrimidin-4(3H)-one

CAS RN

370103-23-4
Record name 2,5-Dimethoxypyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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